(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
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Overview
Description
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and two methyl groups, along with a hydroxymethyl group attached to the second carbon of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol typically involves the reaction of appropriate pyrrolidine derivatives with fluorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques, but with optimized reaction conditions to enhance yield and purity . The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways . The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity . The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol: Similar structure but with one less methyl group.
(4-Fluoro-1,2-dimethylpyrrolidin-2-yl)methanol: Similar structure but with one less fluorine atom.
Uniqueness
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is unique due to the presence of two fluorine atoms and two methyl groups on the pyrrolidine ring, which can significantly influence its chemical and biological properties .
Properties
Molecular Formula |
C7H13F2NO |
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Molecular Weight |
165.18 g/mol |
IUPAC Name |
(4,4-difluoro-1,2-dimethylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C7H13F2NO/c1-6(5-11)3-7(8,9)4-10(6)2/h11H,3-5H2,1-2H3 |
InChI Key |
DZHLNVVNOAEUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C)(F)F)CO |
Origin of Product |
United States |
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